N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide
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Overview
Description
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Scientific Research Applications
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, thereby affecting their proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation and potentially to tumor cell death .
Result of Action
The result of the compound’s action is a decrease in tumor cell proliferation due to the disruption of anaerobic glycolysis . This could potentially lead to tumor shrinkage and improved outcomes for patients with solid tumors overexpressing CA IX .
Preparation Methods
The synthesis of N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide involves several steps. One common method includes the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of specific catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often focus on optimizing these reactions for higher yields and purity, utilizing advanced techniques such as metal-catalyzed synthesis and green chemistry approaches .
Chemical Reactions Analysis
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups using appropriate nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Comparison with Similar Compounds
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide can be compared with other benzenesulfonamides and naphthyridine derivatives:
Benzenesulfonamides: These compounds share the sulfonamide group attached to a benzene ring, but differ in their substituents and overall structure.
Naphthyridine Derivatives: Compounds like gemifloxacin contain the 1,8-naphthyridine core and are used in medicinal chemistry for their antibacterial properties.
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-14-7-9-15(10-8-14)29(21,27)28/h6-12H,4-5H2,1-3H3,(H2,21,27,28)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFJCPWPVMUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)N)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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